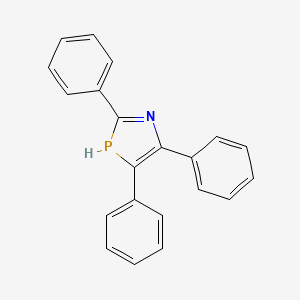
2,4,5-triphenyl-3H-1,3-azaphosphole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Triphenyl-3H-1,3-azaphosphole is a heterocyclic compound containing phosphorus and nitrogen atoms within a five-membered ring structure. This compound is part of the azaphosphole family, which is known for its aromatic properties and unique reactivity due to the presence of phosphorus.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-triphenyl-3H-1,3-azaphosphole typically involves the cyclization of appropriate precursors. One common method includes the reaction of triphenylphosphine with azadienes under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,4,5-Triphenyl-3H-1,3-azaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, often requiring catalysts or specific solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
2,4,5-Triphenyl-3H-1,3-azaphosphole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis due to its ability to stabilize metal complexes.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug design and development.
Industry: It finds applications in materials science, particularly in the development of new polymers and advanced materials with unique properties.
作用机制
The mechanism of action of 2,4,5-triphenyl-3H-1,3-azaphosphole involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in catalysis, the compound can coordinate with metal centers, altering their reactivity and facilitating chemical transformations.
相似化合物的比较
Similar Compounds
1,3,4-Triphenyl-1H-1,2,3-triazole: Another heterocyclic compound with similar aromatic properties but different reactivity due to the absence of phosphorus.
2,4,5-Triphenylimidazole: Shares the triphenyl substitution pattern but has different electronic properties and reactivity due to the imidazole ring.
Uniqueness
2,4,5-Triphenyl-3H-1,3-azaphosphole is unique due to the presence of phosphorus in its ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific coordination chemistry and reactivity profiles.
属性
CAS 编号 |
117949-41-4 |
|---|---|
分子式 |
C21H16NP |
分子量 |
313.3 g/mol |
IUPAC 名称 |
2,4,5-triphenyl-3H-1,3-azaphosphole |
InChI |
InChI=1S/C21H16NP/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15,23H |
InChI 键 |
KKAWAMKILUECIO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(PC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


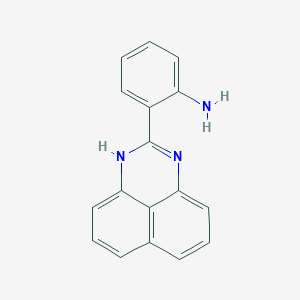
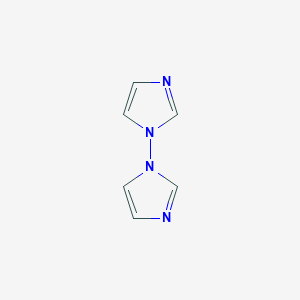
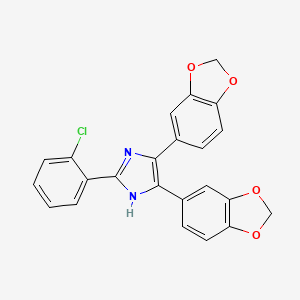
![{Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid](/img/structure/B14288425.png)
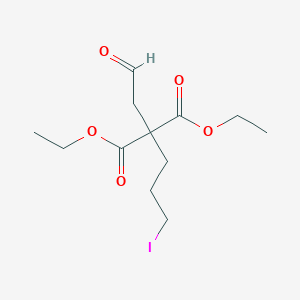
![N'-[N'-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide](/img/structure/B14288431.png)
![4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B14288432.png)


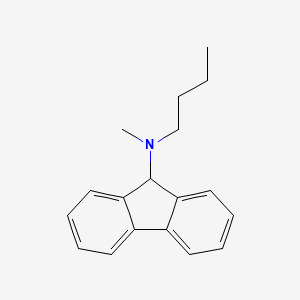
![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)
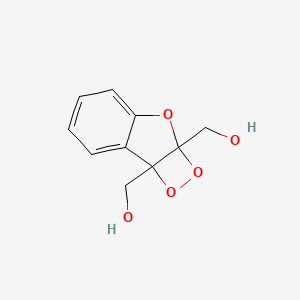

![2,2'-[Sulfanediylbis(methylene)]dinaphthalene](/img/structure/B14288477.png)
